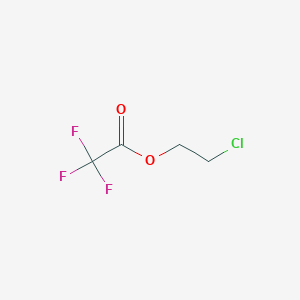

2-Chloroethyl trifluoroacetate

Description

Significance of Trifluoroacetate (B77799) Esters in Contemporary Organic Synthesis

Trifluoroacetate esters, such as the titular 2-chloroethyl trifluoroacetate, are particularly noteworthy within the family of halogenated esters. The trifluoroacetate moiety (CF₃COO-) is highly electron-withdrawing, a property that profoundly influences the reactivity of the parent molecule. This characteristic is leveraged in numerous synthetic strategies.

Trifluoroacetate esters are key precursors in the synthesis of compounds containing the trifluoromethyl (-CF₃) group, a feature prized in medicinal chemistry for its ability to enhance metabolic stability and binding affinity. guidechem.com They also serve as effective protecting groups for alcohols and amines. The trifluoroacetyl group can be readily introduced and later removed under mild conditions, making it a valuable tool in multi-step syntheses of complex molecules like energetic compounds. guidechem.com

Furthermore, trifluoroacetic acid (TFA), the parent acid of these esters, is a strong, low-boiling-point acid widely used as a solvent, catalyst, and reagent in various chemical transformations, including esterifications, rearrangements, and condensations. researchgate.net The esters themselves can act as intermediates in these reactions. For instance, recent research has demonstrated the synthesis of phenethyl trifluoroacetate esters, which show promise as antioxidant derivatives with enhanced lipophilicity compared to their parent phenolic compounds. mdpi.com This highlights the role of trifluoroacetylation in modifying the physical properties of bioactive molecules. mdpi.com

Role of Chloroethyl Moieties in Targeted Molecular Design

The chloroethyl group (-CH₂CH₂Cl) is a well-established reactive moiety in the field of molecular design, primarily due to its function as an alkylating agent. The presence of the chlorine atom, a good leaving group, renders the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in medicinal chemistry, particularly in the development of anticancer agents.

Compounds bearing a bis(2-chloroethyl)amino group, for example, are known as nitrogen mustards and function by cross-linking DNA strands, which disrupts DNA replication and transcription, ultimately leading to cell death. This mechanism is a foundational concept in chemotherapy. The principle extends to other molecular frameworks; the chloroethyl group can be attached to various carrier molecules to direct the alkylating function to specific biological targets. ontosight.ai

Beyond its use in oncology, the chloroethyl group serves as a versatile chemical handle in organic synthesis. It can be readily substituted by a variety of nucleophiles, such as amines, thiols, and alcohols, to build more complex molecular structures. For example, 1-(2-Chloroethyl)pyrrolidine-2,5-dione is used in medicinal chemistry research, where the chloroethyl group enhances its electrophilic character for reactions with nucleophiles. cymitquimica.com This reactivity makes the chloroethyl moiety a key component for creating intermediates in the synthesis of new pharmaceutical agents and for modifying biomolecules for research purposes. ontosight.ai

Evolution of Research Trajectories for Complex Halogenated Compounds

The field of halogenated compounds has undergone significant evolution, driven by the profound impact of halogenation on molecular properties. Over the past several decades, there has been a dramatic expansion in the use of halogenated intermediates in agrochemical and pharmaceutical research and development. nih.gov Initially, halogenation was often achieved using highly reactive and sometimes hazardous reagents like elemental halogens (e.g., Cl₂, Br₂) and hydrogen halides. rsc.org While effective, these methods often lacked selectivity and were difficult to control, particularly in complex molecules with multiple reactive sites. rsc.org

The trajectory of research has since shifted towards the development of more sophisticated and selective halogenation methods. This has led to the creation of a wide array of milder and more manageable halogenating agents, such as N-halosuccinimides. rsc.org A significant recent trend is the exploration of catalytic methods, including those that are stereoselective, which are crucial for synthesizing the nearly 5,000 known halogenated natural products, many of which have stereogenic centers at the halogen-bearing carbon. nih.gov

Contemporary research is focused on even more advanced strategies, such as visible-light-induced halogenation and metal-catalyzed reactions. rowan.eduresearchgate.net These modern techniques offer mild reaction conditions and high functional-group tolerance, enabling the precise late-stage halogenation of intricate molecules. rowan.edu This evolution from brute-force halogenation to highly controlled, catalytic, and light-mediated processes allows chemists to strategically install halogen atoms to fine-tune molecular function with unprecedented precision, continuing to fuel innovation in drug discovery and materials science. nih.govrowan.edu

Detailed Research Findings

The reactivity of this compound is dominated by its two distinct functional groups. The trifluoroacetate group is highly electron-withdrawing, which enhances the electrophilicity of the chloroethyl moiety. This activation makes the chlorine atom a good leaving group and facilitates nucleophilic substitution reactions (SN2) at the adjacent carbon. Kinetic studies have shown that these reaction rates are increased in the presence of polar aprotic solvents.

A notable application of this reactivity is in the synthesis of novel sulfonamidophosphonates. Research has shown that this compound can be used as a key intermediate in these syntheses, which can be conducted under environmentally friendly ultrasound irradiation. The resulting compounds have demonstrated cytotoxic effects against tumor cells, indicating potential therapeutic applications.

While comprehensive spectral data for this compound is not widely published in publicly accessible literature, analysis of its constituent parts and related compounds provides insight into its expected spectral characteristics. The infrared (IR) spectrum of a related radical, the 2-chloroethyl radical (˙CH₂CH₂Cl), shows a strong C-Cl stretching vibration at 664.0 cm⁻¹. rsc.org For ethyl trifluoroacetate, a characteristic strong absorption band for the C=O (ester) group is expected. Mass spectrometry of similar trifluoroacetylated compounds often shows fragmentation patterns related to the stable trifluoroacetyl group. researchgate.net

Table 1: Physicochemical and Reactivity Properties of this compound

| Property | Value / Description | Source(s) |

|---|---|---|

| CAS Number | 40949-99-3 | |

| Molecular Formula | C₄H₄ClF₃O₂ | |

| Molecular Weight | 176.52 g/mol | |

| Key Functional Groups | Chloroethyl (-CH₂CH₂Cl), Trifluoroacetate Ester (-O-C(=O)CF₃) | |

| Primary Reactivity | Nucleophilic substitution (Sₙ2) at the carbon bearing the chlorine atom. | |

| Activating Feature | The electron-withdrawing trifluoroacetate group enhances the electrophilicity of the chloroethyl moiety. | |

| Hydrolysis | Degrades in aqueous media to form trifluoroacetic acid (TFA) and 2-chloroethanol (B45725). |

| Synthetic Use | Intermediate in the synthesis of organic compounds, such as sulfonamidophosphonates. | |

Table 2: Comparative Reactivity of Halogenated Esters

| Compound | Key Reactive Feature | Synthetic Relevance | Source(s) |

|---|---|---|---|

| This compound | Electrophilic chloroethyl group activated by the trifluoroacetate moiety. | Versatile alkylating agent and intermediate for complex molecules. | |

| Methyl Chloroacetate | Halogenated ester used as a solvent and in organic synthesis. | Studied as a surrogate for the thermal decomposition of chemical warfare agents. | acs.org |

| Ethyl trifluoroacetate | Trifluoroacetyl group can be used for protection or as a building block. | Precursor for trifluoromethyl compounds and protecting group for amines. | guidechem.comresearchgate.net |

| 2-Chloroethyl trifluoromethanesulfonate (B1224126) | Contains the highly effective triflate leaving group. | Powerful alkylating agent due to the nucleofugality of the triflate group. | nih.govnih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloroethyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOBKOUBDVFRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503090 | |

| Record name | 2-Chloroethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40949-99-3 | |

| Record name | 2-Chloroethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of 2 Chloroethyl Trifluoroacetate

Direct Esterification and Transesterification Approaches

Direct esterification involves the reaction of 2-chloroethanol (B45725) with trifluoroacetic acid. This reaction is typically reversible and often requires a catalyst and conditions that favor the removal of water to drive the equilibrium towards the product. Transesterification, on the other hand, involves the reaction of a trifluoroacetate (B77799) ester, such as methyl trifluoroacetate or ethyl trifluoroacetate, with 2-chloroethanol. This process exchanges the alkyl group of the ester with the 2-chloroethyl group.

To enhance the rate and yield of the direct esterification of 2-chloroethanol with trifluoroacetic acid, various catalytic systems can be employed. Acid catalysts are commonly used to protonate the carbonyl oxygen of the trifluoroacetic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of 2-chloroethanol.

| Catalyst Type | Examples | Advantages |

| Homogeneous Acid Catalysts | Sulfuric Acid, Phosphoric Acid, Trifluoroacetic Acid | High catalytic activity |

| Heterogeneous Acid Catalysts | Amberlyst-15, Zeolites | Ease of separation, Reusability |

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of 2-Chloroethyl trifluoroacetate in both direct esterification and transesterification reactions. Key parameters that are typically adjusted include temperature, reaction time, and the molar ratio of reactants.

In direct esterification, the removal of water is a critical factor in driving the reaction to completion. This can be achieved by azeotropic distillation or the use of a dehydrating agent. The reaction temperature is typically elevated to increase the reaction rate, but must be controlled to prevent unwanted side reactions.

For transesterification, the equilibrium can be shifted towards the desired product by using an excess of 2-chloroethanol or by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. The selection of an appropriate catalyst, as discussed previously, is also a key aspect of optimization.

| Parameter | Effect on Yield and Selectivity | Typical Optimization Strategy |

| Temperature | Higher temperatures generally increase reaction rate but may lead to side reactions. | Operate at the lowest temperature that provides a reasonable reaction rate. |

| Reactant Molar Ratio | Using an excess of one reactant can drive the equilibrium towards the product. | An excess of the less expensive reactant (often the alcohol) is typically used. |

| Catalyst Concentration | Higher catalyst loading can increase the reaction rate but may also promote side reactions. | Optimize for the lowest effective catalyst concentration. |

| Water/Byproduct Removal | Essential for driving the equilibrium in direct esterification and transesterification. | Azeotropic distillation or use of dehydrating agents. |

Precursor-Based Synthetic Strategies

Precursor-based strategies for the synthesis of this compound employ highly reactive trifluoroacetylating agents, which readily react with 2-chloroethanol to form the desired ester. These methods often proceed under milder conditions and can provide high yields.

The primary precursor for the chloroethyl moiety of the target compound is 2-chloroethanol. This bifunctional molecule contains both a hydroxyl group, which acts as the nucleophile in the esterification reaction, and a chloro group. Its derivatives are generally not used directly in the ester formation step but the inherent reactivity of the hydroxyl group is central to these synthetic approaches.

Trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroacetyl chloride are highly effective reagents for the trifluoroacetylation of alcohols. wikipedia.orggoogle.comwikipedia.org These compounds are significantly more reactive than trifluoroacetic acid itself.

The reaction of 2-chloroethanol with trifluoroacetic anhydride is a rapid and generally high-yielding process that produces this compound and trifluoroacetic acid as a byproduct. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the trifluoroacetic acid formed.

Trifluoroacetyl chloride, a reactive gas, also readily reacts with 2-chloroethanol to form the ester and hydrogen chloride. wikipedia.orgorgsyn.org This reaction is also typically performed in the presence of a base to scavenge the HCl produced. The high reactivity of these precursors allows for the esterification to proceed under mild conditions, often at room temperature.

| Precursor | Reaction with 2-Chloroethanol | Byproduct | Typical Conditions |

| Trifluoroacetic Anhydride | Forms this compound | Trifluoroacetic acid | Presence of a base (e.g., pyridine) |

| Trifluoroacetyl Chloride | Forms this compound | Hydrogen chloride | Presence of a base (e.g., pyridine) |

While not a primary route for the synthesis of this compound, nucleophilic substitution pathways involving triflate anions are a topic of interest in organic synthesis. The trifluoromethanesulfonate (B1224126) (triflate) anion is an excellent leaving group, but it can also act as a nucleophile under certain conditions. google.comgoogle.com

In a hypothetical pathway, a precursor containing a good leaving group could potentially react with a source of triflate anion to form a triflate ester, which could then undergo further transformation. However, the direct nucleophilic substitution of a leaving group by a trifluoroacetate anion is a more plausible, though less common, approach for ester formation. A more relevant consideration in this context is the reaction of an alkyl triflate with a chloride source. For instance, 2-hydroxyethyl triflate could theoretically react with a chloride source in a nucleophilic substitution reaction. However, direct esterification and acylation methods are generally more straightforward and efficient for the synthesis of this compound. The reaction of silver triflate with 1,2-dichloroethane (B1671644) has been shown to produce 2-chloroethyl triflate, demonstrating the potential for such substitution reactions. google.com

Novel Methodologies and Emerging Synthetic Paradigms

The pursuit of advanced synthetic methodologies is driven by the principles of green chemistry, which emphasize atom economy, reduced waste, and energy efficiency. For a compound like this compound, this translates to developing streamlined processes that are both high-yielding and highly selective.

While specific literature detailing a one-pot or multicomponent synthesis exclusively for this compound is not abundant, the principles can be applied based on known transformations. A hypothetical one-pot synthesis could involve the in-situ generation of a trifluoroacetylating agent followed by its reaction with 2-chloroethanol. For instance, the reaction of trifluoroacetic acid with a dehydrating agent could be performed in the presence of 2-chloroethanol, allowing for immediate esterification.

Multicomponent reactions, which involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants, offer a powerful tool for building molecular complexity. researchgate.net A speculative multicomponent approach for a related structure could involve the reaction of an alkene, a source of chlorine, and a trifluoroacetylating agent, although this would represent a more complex transformation.

The development of such methodologies often relies on the careful selection of catalysts and reaction conditions to ensure that the sequential or concurrent reactions proceed smoothly. The table below illustrates a conceptual comparison between a traditional two-step synthesis and a potential one-pot approach for the preparation of this compound.

| Feature | Traditional Two-Step Synthesis | Hypothetical One-Pot Synthesis |

| Step 1 | Preparation/activation of trifluoroacetylating agent (e.g., synthesis of trifluoroacetic anhydride). google.com | All reactants are combined in a single vessel. |

| Step 2 | Reaction of the trifluoroacetylating agent with 2-chloroethanol. | The reaction proceeds through a cascade of transformations. |

| Intermediate Isolation | Required | Not required |

| Solvent Usage | Potentially higher due to multiple steps | Potentially lower |

| Overall Yield | May be lower due to losses at each step | Potentially higher |

| Time Efficiency | Lower | Higher |

Chemo- and regioselectivity are critical concepts in the synthesis of molecules with multiple functional groups or reactive sites. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

In the context of synthesizing this compound, these considerations become paramount when dealing with more complex starting materials. For example, if the starting material were a diol containing both a primary and a secondary hydroxyl group, along with a chlorine atom, a selective trifluoroacetylation of the primary hydroxyl group would be a key challenge. Trifluoroacetic anhydride is a highly reactive acylating agent, and achieving high selectivity can be difficult. rsc.org

The choice of catalyst and reaction conditions plays a crucial role in controlling selectivity. For instance, enzymatic catalysis or the use of sterically hindered acylating agents could potentially favor the reaction at the less sterically hindered primary hydroxyl group.

The table below outlines some factors that would influence the chemo- and regioselectivity in the trifluoroacetylation of a hypothetical polychlorinated diol.

| Factor | Influence on Selectivity | Desired Outcome for Selective Synthesis |

| Steric Hindrance | Less hindered hydroxyl groups react faster. | The primary hydroxyl group is preferentially acylated. |

| Electronic Effects | Electron-withdrawing groups (like chlorine) can decrease the nucleophilicity of nearby hydroxyl groups. | The hydroxyl group further from the chlorine atom may react faster. |

| Catalyst | Can selectively activate a specific hydroxyl group. | A catalyst that selectively binds to the target hydroxyl group would be ideal. |

| Solvent | Can influence the conformation of the substrate and the reactivity of the acylating agent. | A solvent that exposes the desired hydroxyl group would be beneficial. |

| Temperature | Lower temperatures generally lead to higher selectivity. | The reaction is carried out at a reduced temperature. |

While the synthesis of this compound from 2-chloroethanol does not involve regioselectivity choices, the principles of chemoselectivity are still relevant, for instance, in preventing side reactions if impurities with other reactive functional groups are present.

Chemical Reactivity and Mechanistic Investigations of 2 Chloroethyl Trifluoroacetate

Mechanistic Studies of Ester Hydrolysis and Solvolysis

The hydrolysis of 2-chloroethyl trifluoroacetate (B77799) involves the cleavage of the ester linkage. The mechanism and rate of this reaction are expected to be heavily influenced by the presence of the electron-withdrawing trifluoromethyl group.

While specific kinetic data for the solvolysis of 2-chloroethyl trifluoroacetate is not readily found, studies on analogous compounds, such as isobutyl chloroformate, demonstrate the significant impact of the solvent on reaction rates. nih.gov The solvolysis of such compounds is often analyzed using the extended Grunwald-Winstein equation, which correlates the rate of solvolysis with the nucleophilicity and ionizing power of the solvent. nih.gov For trifluoroacetate esters, the strong inductive effect of the CF3 group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water or other solvent molecules.

Research on other esters, like p-nitrophenyl trifluoroacetate and S-ethyl trifluorothioacetate, shows that the rate-determining steps in hydrolysis are heavily influenced by the nature of the leaving group and solvation effects. mdpi.comnih.gov Water molecules can play a crucial role by forming networks that stabilize charge and lower activation energies. nih.gov For instance, the hydrolysis of p-nitrophenyl trifluoroacetate in a non-aqueous medium is proposed to involve a water bridge of three water molecules in the rate-limiting step to form a tetrahedral intermediate. mdpi.com It is plausible that the hydrolysis of this compound follows a similar mechanism, where the solvent polarity and hydrogen-bonding ability would significantly affect the reaction kinetics.

Table 1: Expected Qualitative Solvent Effects on the Hydrolysis Rate of this compound

| Solvent Property | Expected Effect on Hydrolysis Rate | Reasoning |

| Polarity | Increase | Stabilization of the polar transition state and intermediates. |

| Nucleophilicity | Increase | Direct participation of solvent molecules in the nucleophilic attack on the carbonyl carbon. |

| Hydrogen-Bonding Ability | Increase | Stabilization of the developing negative charge on the carbonyl oxygen and assistance in proton transfer. |

This table is based on general principles of ester hydrolysis and data from analogous compounds, not on direct experimental results for this compound.

The hydrolysis of esters can be catalyzed by both acids and bases. chemguide.co.uk

Acid Catalysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water. chemguide.co.uk Studies on chloro-substituted alkyl acetates show that the mechanism of acid-catalyzed hydrolysis can vary depending on the extent of halogenation. researchgate.net Given the high electrophilicity of the carbonyl carbon in this compound, acid catalysis would be expected to proceed readily.

Base Catalysis: Under basic conditions, the nucleophile is typically the hydroxide ion, which is much stronger than water. The reaction proceeds via a nucleophilic acyl substitution mechanism. nih.gov The rate of base-catalyzed hydrolysis is generally much faster than that of acid-catalyzed hydrolysis. For this compound, the strong electron-withdrawing nature of the trifluoromethyl group would make the carbonyl carbon highly susceptible to attack by hydroxide ions, leading to rapid hydrolysis.

Reactivity of the Chloroethyl Moiety

The 2-chloroethyl group in the molecule provides a reactive site for nucleophilic substitution and elimination reactions.

The chlorine atom on the ethyl group is a leaving group that can be displaced by nucleophiles in an SN2 reaction.

Intermolecular Reactions: External nucleophiles can attack the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The rate and feasibility of this reaction would depend on the strength and concentration of the nucleophile.

Intramolecular Reactions: While less common for this specific structure, intramolecular cyclization could potentially occur if a suitable internal nucleophile is present or generated within the molecule. For instance, in related N-(2-chloroethyl) ureas, intramolecular cyclization has been observed. researchgate.net

In the presence of a strong, non-nucleophilic base, this compound can undergo a beta-elimination (E2) reaction to form vinyl trifluoroacetate and hydrogen chloride. This reaction involves the abstraction of a proton from the carbon atom adjacent (beta) to the carbon bearing the chlorine.

According to Zaitsev's rule , in elimination reactions, the major product is typically the more substituted (and therefore more stable) alkene. masterorganicchemistry.comchemistrysteps.com However, in the case of this compound, there is only one possible beta-hydrogen, so only one alkene product, vinyl trifluoroacetate, can be formed. The use of a sterically hindered base, which can favor the formation of the less substituted "Hofmann" product, is not relevant here as there is no regioselectivity to consider. chemistrysteps.com

Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.in There are no specific rearrangement reactions documented for this compound in the available literature. However, under certain conditions, such as mass spectrometry analysis, fragmentation of the molecule would be expected. Common fragmentation pathways for trifluoroacetyl derivatives often involve cleavage of bonds adjacent to the carbonyl group or the chloroethyl moiety. researchgate.net

Reactivity of the Trifluoroacetate Group

The trifluoroacetate moiety of this compound is characterized by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group, which significantly influences its chemical reactivity. This section explores the electronic character of the carbonyl center and the cleavage reactions characteristic of this functional group.

The carbonyl carbon of the trifluoroacetate group in this compound exhibits a pronounced electrophilic character. This is a direct consequence of the inductive effect exerted by the three fluorine atoms on the adjacent carbon atom. Fluorine, being the most electronegative element, strongly withdraws electron density from the α-carbon of the trifluoromethyl group. This effect is transmitted to the carbonyl carbon, making it significantly more electron-deficient and thus more susceptible to attack by nucleophiles compared to its non-fluorinated analogue, chloroethyl acetate. researchgate.net

The increased positive charge on the carbonyl carbon enhances its reactivity towards a wide range of nucleophiles in nucleophilic acyl substitution reactions. researchgate.net While the trifluoroacetate anion itself can act as a nucleophile under certain conditions, particularly in reactions involving highly reactive electrophiles, the dominant reactivity pattern of the trifluoroacetate group within an ester like this compound is the electrophilicity of its carbonyl center. nih.gov The reactivity is also influenced by the stability of the leaving group; the trifluoroacetate anion is a relatively good leaving group due to the stabilization of the negative charge by the electron-withdrawing CF₃ group. mdpi.com

Decarboxylation of the trifluoroacetate group is a synthetically important but challenging reaction due to the high oxidation potential of trifluoroacetates. nih.govresearchgate.netresearchgate.net This reaction involves the cleavage of the C-C bond, releasing carbon dioxide (CO₂) and generating a trifluoromethyl radical (•CF₃). conicet.gov.ar This process is a key step in many trifluoromethylation reactions, which are crucial in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.netresearchgate.net

The direct decarboxylation of trifluoroacetates typically requires harsh conditions. However, recent advancements have enabled this transformation under milder conditions using photocatalysis. nih.govresearchgate.netresearchgate.net For instance, iron photocatalysis has been shown to promote the direct photodecarboxylation of trifluoroacetates. nih.govresearchgate.net In such a system, a Fe(III) carboxylate complex is formed, which upon absorption of visible light, undergoes a ligand-to-metal charge transfer. This process leads to the homolytic cleavage of the Fe-O bond, generating a trifluoroacetate radical that subsequently decarboxylates to form the •CF₃ radical.

Other photochemical methods involve the formation of a reducible adduct, for example, with pyridine (B92270) N-oxide, which can then undergo a one-electron reduction to initiate the cleavage of the N-O bond and subsequent decarboxylation to yield the trifluoromethyl radical. journalcsij.com These radical-based decarboxylation methods represent a significant pathway for the chemical transformation of the trifluoroacetate group, distinct from nucleophilic acyl substitution reactions.

Advanced Applications in Chemical Research and Development

Applications as a Key Synthetic Intermediate

The unique structural features of 2-chloroethyl trifluoroacetate (B77799) make it a valuable intermediate for the synthesis of complex molecules. The presence of a reactive chlorine atom allows for nucleophilic substitution reactions, while the trifluoroacetate group can act as a leaving group or be incorporated into the final structure.

While direct and extensive research on the use of 2-chloroethyl trifluoroacetate for the functionalization of complex molecular architectures and biomolecules is not widely documented, its chemical properties suggest a potential role in this area. The chloroethyl group can serve as an electrophilic site for the attachment of this moiety to nucleophilic residues on complex molecules. For instance, amine or thiol groups present in biomolecules could potentially react with this compound under suitable conditions to form new covalent bonds. This would introduce a trifluoroacetylated handle, which could be useful for subsequent analytical detection or further chemical modification.

The synthesis of fluorinated organic compounds is of significant interest due to the unique properties that fluorine atoms impart to molecules, such as enhanced metabolic stability and altered electronic properties. researchgate.netnih.gov this compound can be envisioned as a precursor for the synthesis of various fluorine-containing building blocks. The trifluoroacetate group can be a source of the trifluoromethyl group under specific reaction conditions, or the entire this compound molecule can be used to introduce a CF3COO-CH2-CH2-Cl fragment.

One potential application is in the synthesis of trifluoromethylated heterocycles, where the trifluoroacetate moiety could be transformed into a trifluoromethyl group through a series of chemical transformations. The general strategy of using fluorinated building blocks is a common and effective approach in the synthesis of complex fluorinated molecules. nih.gov While specific examples utilizing this compound are not prevalent, the principles of fluorine chemistry suggest its potential utility in this context.

Illustrative Reaction Scheme for Potential Building Block Synthesis

| Reactant | Reagent | Potential Product | Reaction Type |

|---|---|---|---|

| Aromatic Amine | This compound | N-(2-trifluoroacetoxyethyl)aniline | Nucleophilic Substitution |

This table presents hypothetical reactions to illustrate the potential of this compound as a precursor.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.gov The bifunctional nature of this compound provides a pathway for its use in the construction of heterocyclic rings. The chloroethyl group can participate in cyclization reactions by reacting with a nucleophile within the same molecule.

For example, a molecule containing a primary amine could first be acylated with a derivative of trifluoroacetic acid, and then the chloroethyl group from this compound could be introduced at another position. An intramolecular cyclization could then lead to the formation of a nitrogen-containing heterocycle. While specific and detailed research focused on this compound in heterocyclic synthesis is limited, the general principles of using bifunctional reagents for ring formation are well-established. chemmethod.comnih.gov The use of trifluoroacetic acid in combination with other reagents is known to facilitate certain reactions in heterocyclic synthesis. nih.govresearchgate.net

Utilization in Peptide and Polymer Chemistry

The reactivity of this compound also lends itself to applications in the fields of peptide and polymer chemistry, where the introduction of specific functional groups can significantly alter the properties of the resulting macromolecules.

In solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions at the reactive side chains of amino acids. peptide.comcore.ac.uk While the direct use of this compound as a protecting group is not a standard or widely reported procedure, its components—the chloroethyl and trifluoroacetyl groups—are related to functionalities used in this field.

Trifluoroacetic acid (TFA) is a common reagent used for the cleavage of protecting groups, such as the tert-butoxycarbonyl (Boc) group, from the N-terminus of the growing peptide chain. peptide.compnas.org The trifluoroacetyl group itself can sometimes be an unwanted byproduct in peptide synthesis, arising from the use of TFA. nih.gov Chloro-containing protecting groups, such as 2-chlorobenzyloxycarbonyl (2-Cl-Z), have also been employed in peptide synthesis.

Common Protecting Groups in Solid-Phase Peptide Synthesis and their Relation to this compound's Moieties

| Protecting Group | Abbreviation | Cleavage Condition | Relation to this compound |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Trifluoroacetate is the conjugate base of the cleavage reagent. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) | No direct relation. |

There is evidence from the scientific literature suggesting a role for compounds structurally related to this compound in the synthesis of specialty polymers. For instance, the synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidine trifluoroacetate salts have been reported. tandfonline.comnih.gov In this work, a 1-(2-chloroethyl)pyrimidine was used as an intermediate, which was then reacted with diallylamine (B93489). The resulting monomer was polymerized as its trifluoroacetate salt. tandfonline.comnih.gov

This suggests that this compound could potentially be used as a reagent to introduce the trifluoroacetoxyethyl group onto a monomer, or it could be a precursor to a monomer itself. The trifluoroacetate group can influence the solubility and polymerization behavior of the monomer. The presence of the chloro- group also offers a site for post-polymerization modification. For example, radical polymerization of diallylamine derivatives in the presence of trifluoroacetic acid has been explored for the synthesis of polyamines. researchgate.net

Examples of Monomers and Polymers Related to this compound

| Monomer/Polymer System | Synthetic Precursor | Polymerization Method | Reference |

|---|---|---|---|

| 1-(2-diallylaminoethyl)pyrimidine trifluoroacetate salts | 1-(2-chloroethyl)pyrimidine | Cyclopolymerization | tandfonline.comnih.gov |

Analytical Characterization and Detection Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 2-Chloroethyl trifluoroacetate (B77799) from complex mixtures and for its precise quantification. Given its nature as a volatile ester, both gas and liquid chromatography methods are applicable.

Gas chromatography is an ideal technique for the analysis of 2-Chloroethyl trifluoroacetate due to its volatility.

Gas Chromatography-Electron Capture Detection (GC-ECD): The Electron Capture Detector is renowned for its exceptional sensitivity towards electronegative compounds, particularly those containing halogens. gcms.czchromatographyonline.com The structure of this compound, which contains three fluorine atoms and one chlorine atom, makes it an excellent candidate for trace-level detection by GC-ECD. nih.gov This method is highly selective for halogenated organic compounds, allowing for their detection at picogram (10⁻¹² g) levels or lower in environmental and biological samples. chromatographyonline.comusgs.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identification and structural confirmation, coupling GC with a mass spectrometer is the definitive method. Following chromatographic separation, the molecule undergoes ionization, typically by electron impact (EI), and fragmentation. The resulting mass spectrum serves as a chemical fingerprint. The expected fragmentation pattern for this compound would include:

A molecular ion peak (M⁺).

A prominent peak corresponding to the trifluoroacetyl cation (CF₃CO⁺) at m/z 97.

Fragments resulting from the loss of the chloroethyl group or parts thereof (e.g., loss of C₂H₄Cl).

Isotope peaks characteristic of a chlorine-containing compound (M and M+2 in an approximate 3:1 ratio).

While GC is well-suited for volatile compounds, HPLC provides an alternative for less volatile analytes or complex matrices that are not amenable to GC. For a neutral, relatively nonpolar molecule like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 stationary phase with a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) would effectively separate the compound.

Detection by tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for trace quantification. Ionization of the neutral ester could be achieved via:

Atmospheric Pressure Chemical Ionization (APCI): Often more effective for less polar, neutral molecules.

Electrospray Ionization (ESI): May require the formation of adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), for detection in positive ion mode.

The use of MS/MS allows for Selected Reaction Monitoring (SRM), where a specific precursor ion is isolated and fragmented to produce a characteristic product ion, virtually eliminating matrix interferences and enhancing detection limits.

Ion chromatography is a technique designed for the separation and quantification of ionic species. As this compound is a neutral covalent molecule, it cannot be directly analyzed by IC.

However, an indirect analytical approach can be employed for samples where the compound is present in an aqueous matrix. This method involves the chemical hydrolysis of the ester bond to yield trifluoroacetate anion and 2-chloroethanol (B45725). The resulting trifluoroacetate anion can then be readily separated from other common anions (e.g., chloride, sulfate (B86663), nitrate) and quantified using an IC system, typically with a high-capacity anion-exchange column and a suppressed conductivity detector. Coupling IC with mass spectrometry (IC-MS) can further enhance selectivity and sensitivity for the trifluoroacetate anion.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and assessing its purity.

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.

¹⁹F NMR: This is a particularly powerful tool for fluorinated compounds. The trifluoroacetyl group is expected to produce a single, sharp resonance (a singlet) in the ¹⁹F NMR spectrum. The chemical shift for trifluoroacetate esters typically falls within the range of -74 to -77 ppm relative to a CFCl₃ standard. researchgate.netdovepress.com This distinct signal confirms the presence of the CF₃CO- moiety.

¹H NMR: The proton NMR spectrum would exclusively show signals from the chloroethyl group (-OCH₂CH₂Cl). Two distinct signals are expected, each being a triplet due to spin-spin coupling with the adjacent methylene (B1212753) group.

The methylene group attached to the ester oxygen (-OCH₂ -) is expected to appear further downfield (higher ppm) due to the strong deshielding effect of the oxygen atom.

The methylene group attached to the chlorine atom (-CH₂ Cl) would appear slightly upfield relative to the other methylene group.

¹³C NMR: The ¹³C NMR spectrum would show four distinct carbon signals. The signals for the trifluoroacetyl group (the CF₃ carbon and the carbonyl carbon) would appear as quartets due to C-F coupling.

| Predicted NMR Data for this compound | |

| Nucleus | Predicted Chemical Shift (ppm) & Multiplicity |

| ¹⁹F | ~ -75 ppm (singlet) |

| ¹H | ~ 4.5 ppm (triplet, 2H, -OCH₂ -) |

| ~ 3.8 ppm (triplet, 2H, -CH₂ Cl) | |

| ¹³C | ~ 158 ppm (quartet, C =O) |

| ~ 115 ppm (quartet, C F₃) | |

| ~ 65 ppm (singlet, -OCH₂ -) | |

| ~ 40 ppm (singlet, -CH₂ Cl) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions characteristic of its ester and halogenated components.

C=O Stretch: A very strong and sharp absorption band is expected for the carbonyl group of the ester. For saturated esters, this band typically appears between 1755-1735 cm⁻¹. spectroscopyonline.com However, the high electronegativity of the adjacent CF₃ group withdraws electron density, strengthening the C=O bond and shifting this absorption to a significantly higher wavenumber, often near 1800 cm⁻¹.

C-F Stretches: Multiple, very strong absorption bands are characteristic of the C-F bonds in the CF₃ group. These typically appear in the 1300-1100 cm⁻¹ region. researchgate.net

C-O Stretch: The ester C-O stretches will result in strong bands in the fingerprint region, generally between 1300-1000 cm⁻¹. spectroscopyonline.com

C-Cl Stretch: A medium to strong intensity band corresponding to the C-Cl stretching vibration is expected in the lower wavenumber region of the spectrum, typically between 850-550 cm⁻¹. orgchemboulder.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O and C-F stretches are also visible, symmetric vibrations may show higher intensity compared to the IR spectrum.

| Expected Characteristic IR Absorption Bands | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (ester) | ~ 1800 (very strong) |

| C-F Stretches (CF₃) | 1300 - 1100 (multiple, very strong) |

| C-O Stretch (ester) | 1300 - 1000 (strong) |

| C-H Stretches (alkane) | 3000 - 2850 (medium) |

| C-H Bends (alkane) | 1470 - 1350 (medium) |

| C-Cl Stretch | 850 - 550 (medium-strong) |

Sample Preparation and Derivatization Techniques for Analytical Accuracy

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte, thereby enhancing the accuracy and sensitivity of the analysis.

Liquid-Liquid Extraction (LLE): LLE is a conventional technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. For the extraction of a moderately polar compound like this compound from an aqueous matrix, a water-immiscible organic solvent would be selected. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase and by performing multiple extractions with fresh solvent.

Solid Phase Extraction (SPE): SPE is a more modern and often more efficient technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent. For a volatile compound like this compound, various sorbent materials can be considered depending on the sample matrix.

| Extraction Technique | Sorbent/Solvent System (Hypothetical) | Principle of Separation | Target Matrix |

| Liquid-Liquid Extraction (LLE) | Dichloromethane or Ethyl Acetate | Partitioning based on polarity | Aqueous Samples |

| Solid Phase Extraction (SPE) - Normal Phase | Silica or Florisil | Adsorption of polar compounds from nonpolar matrices | Non-polar organic solutions |

| Solid Phase Extraction (SPE) - Reversed Phase | C18 or Polymeric Sorbent | Adsorption of non-polar to moderately polar compounds from polar matrices | Aqueous Samples |

Note: This table is interactive and allows for sorting.

While this compound is a volatile compound suitable for Gas Chromatography (GC), its analysis may be approached by derivatizing its hydrolysis products, 2-chloroethanol and trifluoroacetic acid (TFA). This strategy can improve chromatographic behavior and detector response, particularly for trace-level analysis.

Chemical derivatization aims to convert the analyte into a derivative that is more volatile, thermally stable, or more easily detected. For the hydrolysis products of this compound, common derivatization strategies include esterification for the carboxylic acid and acylation or silylation for the alcohol.

| Analyte (Post-Hydrolysis) | Derivatization Reagent | Derivative Formed | Rationale |

| Trifluoroacetic Acid (TFA) | Dimethyl sulfate (DMS) | Methyl trifluoroacetate | Increases volatility for GC analysis. |

| 2-Chloroethanol | Trifluoroacetic anhydride (B1165640) (TFAA) | This compound | Introduces a fluoroacyl group, enhancing ECD response. |

| 2-Chloroethanol | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 2-Chloroethyl trimethylsilyl (B98337) ether | Forms a more volatile and thermally stable TMS derivative. |

Note: This table is interactive and allows for sorting.

This approach provides an alternative analytical route, which can be particularly useful for confirmation of results or when dealing with complex matrices where direct analysis of the ester is challenging.

Method Validation and Quality Assurance in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures the reliability and accuracy of the analytical data. Key validation parameters are discussed below, with representative data for analogous compounds.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

| Analytical Technique | Analyte Class | Matrix | LOD | LOQ |

| GC-MS | Halogenated Organic Compounds | Water | 0.01 - 0.1 µg/L | 0.05 - 0.5 µg/L |

| LC-MS/MS | Trifluoroacetic Acid | Drinking Water | 0.017 µg/L | 0.062 µg/L |

| GC-ECD | Chloroethyl Esters | Food Samples | ~10 ng/g | ~30 ng/g |

Note: This table is interactive and allows for sorting. The values presented are representative for the analysis of similar compound classes and are not specific to this compound.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy is the closeness of the analytical result to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed.

Recovery is the percentage of the true concentration of a substance that is recovered during the analytical procedure.

| Analyte Class | Matrix | Precision (RSD %) | Accuracy/Recovery (%) |

| Organic Esters | Wine | 1.8 - 15% | 85 - 115% |

| Volatile Organic Compounds | Water | < 10% | 96.7 - 104.0% |

| Trifluoroacetic Acid | Water | < 9% | 80 - 110% |

Note: This table is interactive and allows for sorting. These values are typical for validated methods for similar analytes and matrices.

Environmental and Toxicological Considerations of Trifluoroacetate Tfa As a Potential Degradation Product

Atmospheric Formation Pathways of Trifluoroacetic Acid (TFA) from Fluorinated Precursors

TFA is an atmospheric degradation product of certain replacements for ozone-depleting chlorofluorocarbons (CFCs), including several hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and hydrofluoroolefins (HFOs). researchgate.net The atmospheric degradation of these F-gases is a known and significant source of TFA in the environment. mdpi.com

The atmospheric degradation of specific HFCs and HFOs, which are used extensively as refrigerants, leads to the formation of TFA. kth.se The transition from older refrigerants like HFC-134a to newer alternatives such as HFO-1234yf has significant implications for TFA production. osti.gov While beneficial from a global warming perspective due to their shorter atmospheric lifetimes, many HFOs have a higher conversion efficiency to TFA compared to the HFCs they replace. mdpi.com

The atmospheric lifetime of the precursor compound also influences the deposition pattern of the resulting TFA. HFCs with longer lifetimes, such as HFC-134a (around 14 years), become well-mixed globally, leading to worldwide deposition of TFA. copernicus.orgusu.edufluorocarbons.org Conversely, HFOs have very short atmospheric lifetimes (on the order of days), causing the majority of the TFA they produce to be deposited regionally, closer to their emission sources. mdpi.comfluorocarbons.org

| Compound | Type | Approximate Molar Yield of TFA (%) | Reference |

|---|---|---|---|

| HFO-1234yf | HFO | 100% | unep.orgcopernicus.org |

| HFC-134a | HFC | 21-30% | unep.orgcopernicus.orgusu.edu |

| HFO-1234ze | HFO | <10% | unep.org |

The atmospheric degradation of HFCs and HFOs is primarily initiated by their reaction with hydroxyl (OH) radicals. kth.seacs.orgregulations.gov This initial oxidation step leads to a cascade of reactions that ultimately produce TFA.

In the case of HFC-134a (CF₃CH₂F), the reaction with OH radicals forms a CF₃CHFO radical. rsc.org This oxy radical can then either react with molecular oxygen (O₂) to form trifluoroacetyl fluoride (B91410) (CF₃C(O)F) and a hydroperoxyl radical (HO₂) or undergo unimolecular decomposition to form a trifluoromethyl radical (CF₃) and formyl fluoride (HC(O)F). rsc.org

For HFO-1234yf (CF₃CF=CH₂), the degradation process also leads to the formation of trifluoroacetyl fluoride (CF₃C(O)F). copernicus.orgusu.edu This intermediate compound, CF₃C(O)F, is a key precursor to TFA formation from both HFC-134a and HFO-1234yf. osti.govacs.org CF₃C(O)F is not stable in the atmosphere and undergoes rapid hydrolysis (reaction with water) to yield trifluoroacetic acid (TFA). researchgate.netcopernicus.orgusu.edu This final step is efficient, and it is often assumed that all CF₃C(O)F produced is converted to TFA. acs.org

Environmental Fate, Persistence, and Transport of Trifluoroacetic Acid (TFA)

Once formed in the atmosphere, TFA is highly soluble in water and is efficiently removed from the air via wet deposition (rain, snow, fog) and dry deposition. fluorocarbons.orgpnas.org This process transfers TFA from the atmosphere to terrestrial and aquatic environments. pnas.org

In the environment, TFA is exceptionally persistent. researchgate.netmdpi.com The trifluoroacetate (B77799) anion (CF₃COO⁻), which is the dominant form in aqueous environments, is chemically and biologically stable due to the strength of the carbon-fluorine (C-F) bond. mdpi.comencyclopedia.pub There are no known significant abiotic degradation pathways for TFA in environmental aqueous phases. mdpi.comtoxicdocs.org

As a result of its atmospheric formation and transport, combined with its persistence, TFA is now a ubiquitous component in the global water cycle. researchgate.netpnas.org It is detected in precipitation worldwide, even in remote regions far from direct emission sources. sb.byresearchgate.net

Monitoring studies have documented TFA concentrations in rainwater across various locations. Recent median concentrations have been reported at 0.21 μg/L in Germany, 0.29 μg/L in the USA, and 0.70 μg/L in Fuxin, China. researchgate.netnih.gov Dated ice cores from the Arctic show a rapid increase in deposited TFA after the implementation of the Montreal Protocol, which spurred the use of HFCs. researchgate.net This widespread presence in precipitation confirms the global distribution of TFA and serves as a primary pathway for its entry into surface waters, soils, and groundwater. researchgate.net

| Location | Median Concentration (μg/L) | Reference |

|---|---|---|

| Germany | 0.21 | researchgate.netnih.gov |

| USA | 0.29 | researchgate.netnih.gov |

| Fuxin, China | 0.70 | researchgate.netnih.gov |

Due to its high solubility and persistence, TFA partitions almost entirely into aqueous phases. mdpi.comencyclopedia.pub Its ultimate environmental sinks are terminal water bodies, such as salt lakes, playas, and the oceans, where water loss occurs primarily through evaporation, leading to the concentration of dissolved substances. researchgate.netunep.orgnih.gov The oceans are considered the largest reservoir of TFA. mdpi.comfluorocarbons.org

TFA has the potential to accumulate in these terminal aquatic systems over long periods. nih.govscilit.com Modeling studies predict that after 50 years of continuous emissions from HFO-1234yf, TFA concentrations in some terminal water bodies in arid regions could reach levels between 50 to 200 µg/L. nih.gov In cryospheric systems, the presence of TFA in Arctic ice cores demonstrates its accumulation in frozen environments, providing a historical record of its atmospheric deposition. researchgate.net

Monitoring and Assessment of Environmental Levels of Trifluoroacetic Acid (TFA)

Monitoring studies across various global regions have consistently documented a significant increase in the environmental concentrations of Trifluoroacetic Acid (TFA) over the past few decades. nih.gov This upward trend is observed in diverse environmental compartments, including surface waters, precipitation, and biological samples. nih.govnih.gov

Long-term studies reveal a clear temporal increase in TFA levels. For instance, a transect of streams in Northern California, originally sampled in 1998, was resampled in 2021. The results indicated that TFA concentrations had increased by an average of 6-fold over the 23-year period, with a median concentration of 180 ng/L in 2021. nih.gov Similarly, a study of five urban lakes in Beijing, China, found a 17-fold increase in TFA concentrations over a decade, between 2002 and 2012. nih.govnih.gov In Europe, analysis of rainfall in Germany showed an approximate 3- to 4-fold increase in concentrations compared to the mid-1990s. nih.gov More recent monitoring in Switzerland from 2021–2023 found a four-to-six-fold increase in TFA concentrations in precipitation and rivers since 1996/1997. copernicus.orgcopernicus.org

The analysis of archived samples further corroborates these increasing trends. Dated Arctic ice cores showed a rapid increase in deposited TFA after the implementation of the Montreal Protocol, rising from below detection limits before 1989 to levels of 0.13 and 0.15 µg/L in samples from 2015 and 2017, respectively. nih.gov Archived leaf samples from various tree species in Germany also demonstrated increases in TFA concentrations by factors of up to 12.5 between 1989 and 2020. nih.gov

Spatial trends indicate that TFA concentrations can vary significantly, often correlating with proximity to urban and industrial areas. In the Northern California study, the highest concentrations were found in streams immediately downwind of the San Francisco Bay Area, while significantly lower levels were measured in upwind, regionally remote, and globally remote sites in Alaska. nih.gov The increase in concentrations downwind of the Bay Area was 569 ng/L between 1998 and 2021, compared to increases of 112 ng/L and 159 ng/L in the least impacted sites in subarctic Alaska and upwind coastal regions, respectively. nih.gov

Table 1: Observed Temporal Increases in Environmental TFA Concentrations

| Location/Medium | Time Period | Observed Increase | Reference |

| Northern California Streams | 1998 - 2021 | 6-fold average increase | nih.gov |

| Beijing Urban Lakes | 2002 - 2012 | 17-fold increase | nih.govnih.gov |

| German Rainfall | Mid-1990s - ~2020 | 3- to 4-fold increase | nih.gov |

| Swiss Precipitation & Rivers | 1996/1997 - 2021/2023 | 4- to 6-fold increase | copernicus.orgcopernicus.org |

| Arctic Ice Cores | Pre-1989 - 2017 | From non-detect to 0.15 µg/L | nih.gov |

| German Tree Leaves | 1989 - 2020 | Up to 12.5-fold increase | nih.gov |

| Indoor/Outdoor Dust | 2013 - 2017 | 4-fold increase | nih.gov |

Trifluoroacetate is a terminal degradation product for a wide array of anthropogenic chemicals, and its increasing environmental concentrations are linked to multiple human activities. nih.gov Major sources include the atmospheric degradation of fluorinated gases (F-gases), the breakdown of certain pesticides and pharmaceuticals, and direct industrial releases. nih.govnaturvardsverket.se

A primary and growing source of TFA is the atmospheric degradation of refrigerants, particularly hydrofluorocarbons (HFCs) and their replacements, hydrofluoroolefins (HFOs). nih.govmdpi.com HFC-134a has been a significant precursor, and its atmospheric concentration increased approximately 14-fold between 1998 and 2021. nih.gov Its replacement, HFO-1234yf, is of particular note because it has a near 100% molar yield for TFA, which is substantially higher than that of HFC-134a (approximately 30%). nih.gov Atmospheric modeling studies in Switzerland attributed 60–70% of observed TFA deposition to the degradation of known gaseous precursors. copernicus.orgcopernicus.org This was further broken down, with hydrofluoroolefins accounting for 40–54% of the deposition and long-lived fluorinated gases contributing 12–17%. copernicus.orgcopernicus.org

Beyond refrigerants, other significant anthropogenic sources contribute to TFA loading in the environment. These include:

Pesticides and Pharmaceuticals: The degradation of agricultural pesticides and wastewater-borne pharmaceuticals containing trifluoromethyl groups can be a substantial source of TFA. nih.govresearchgate.net In Swiss croplands, for example, TFA inputs from the degradation of plant protection products (PPPs) were estimated to be 2.5 to 3 times larger than inputs from atmospheric deposition. copernicus.orgcopernicus.org

Industrial Processes: Direct release from industrial facilities that produce or use TFA is a major point source. nih.govresearchgate.net Discharges from fluorochemical production facilities can lead to high localized concentrations, with one study detecting up to 3800 mg/kg of TFA in plants near such a site. nih.gov Other industrial activities implicated as potential sources include the thermolysis of fluoropolymers, fluoropolymer waste incineration, and processes in the aluminum industry. naturvardsverket.sefluorocarbons.org

Other Precursors: The atmospheric degradation of fluorotelomer alcohols (FTOHs) and certain anaesthetics also contributes to the environmental pool of TFA. naturvardsverket.sefluorocarbons.org

Source apportionment studies highlight the complexity of TFA's origins. A study in Beijing estimated that the degradation of HFC-134a contributed only 14% to the total TFA deposition flux, indicating that other unidentified sources are significant in highly urbanized areas. researchgate.net The combination of atmospheric deposition from a globally distributed pool of precursor gases and more localized terrestrial inputs from agriculture and industry governs the ultimate concentration of TFA observed in the environment. nih.govcopernicus.org

Table 2: Estimated Contribution of Anthropogenic Sources to TFA Deposition in Switzerland (2021-2023)

| Source Category | Contribution to Atmospheric Deposition | Reference |

| Atmospheric Precursors (Total) | 60 - 70% | copernicus.orgcopernicus.org |

| Hydrofluoroolefins (HFOs) | 40 - 54% | copernicus.orgcopernicus.org |

| Long-lived Fluorinated Gases | 12 - 17% | copernicus.orgcopernicus.org |

Future Research Directions and Emerging Challenges

Development of Sustainable and Green Synthetic Routes for Halogenated Esters

The chemical industry's shift towards sustainability has intensified the search for environmentally benign synthetic methods for halogenated esters. Traditional synthesis routes often rely on hazardous reagents and volatile organic solvents, contributing to significant environmental waste. Green chemistry principles offer a framework to mitigate these issues through waste prevention, improved atom economy, and the use of safer chemicals. nih.gov

Future research is focused on several key strategies:

Alternative Solvents: Replacing conventional volatile, toxic, and often chlorinated solvents is a primary goal. Ionic liquids (ILs) are particularly promising as they can function as both solvents and reagents, have low vapor pressure, and are often recyclable. organic-chemistry.orghidenisochema.com Their use can significantly reduce the emission of volatile organic compounds (VOCs). hidenisochema.com Halide-free synthesis routes for ILs are also being developed to reduce halogen contaminants. diva-portal.org

Catalytic Innovations: Moving away from stoichiometric reagents to catalytic processes is fundamental. This includes developing novel catalysts for esterification that are efficient and reusable. researchgate.net For instance, cobalt(II) salts have been shown to selectively catalyze the reduction of esters. rsc.org

Energy-Efficient Methods: Photochemical synthesis presents a powerful, energy-efficient alternative. Visible-light-induced reactions, sometimes proceeding without a dedicated photocatalyst, can drive the formation of esters through radical chain reactions under mild conditions. acs.org Photochemical Wolff rearrangements have also been employed for the enantioselective synthesis of α-chlorinated carboxylic acid esters. acs.org

Renewable Feedstocks: A long-term goal is the utilization of renewable resources. Research into using bio-renewable precursors, such as bio-alcohols and carboxylic acids, for the synthesis of halogen-free ionic liquids points toward a more sustainable chemical industry. diva-portal.org

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Esterification | Reaction of a carboxylic acid and an alcohol using a strong acid catalyst. | Well-established, high yields. | Often requires harsh conditions, corrosive acids, and generates waste. |

| Ionic Liquid-Mediated Synthesis | Using ionic liquids as both solvent and catalyst for nucleophilic substitution or esterification. organic-chemistry.org | Recyclable, low volatility, reduced VOC emissions, can be halide-free. organic-chemistry.orghidenisochema.comdiva-portal.org | Cost of ionic liquids, potential toxicity of some ILs, purification challenges. |

| Photochemical Synthesis | Utilizing visible light to initiate reactions, such as cross-dehydrogenative coupling or Wolff rearrangement. acs.orgacs.org | Mild reaction conditions, high selectivity, energy-efficient. | Requires specialized equipment, potential for side reactions, substrate scope limitations. |

| Biocatalysis | Employing enzymes to catalyze esterification under mild conditions. nih.gov | High specificity, mild conditions, fewer byproducts, environmentally benign. | Enzyme stability and cost, separation of product from aqueous medium. |

Exploration of Novel Reactivity and Selective Catalysis

Understanding and harnessing the reactivity of 2-Chloroethyl trifluoroacetate (B77799) is crucial for its application as a synthetic building block. The presence of two distinct reactive sites—the chloroethyl group susceptible to nucleophilic substitution and the trifluoroacetate ester group—offers significant synthetic potential.

Future research directions include:

Catalyst-Free Reactions: Inspired by recent findings, there is potential for developing catalyst-free reactions involving trifluoroacetic acid (TFA) as a stable and inexpensive fluorine source for processes like reductive trifluoroethylation of amines. nih.govresearchgate.netnih.gov This approach avoids the costs and potential toxicity associated with metal catalysts.

Selective Catalysis: A major challenge is the development of catalysts that can selectively target one functional group while leaving the other intact. For instance, research into selective ligand-free cobalt-catalyzed reduction of esters to either aldehydes or alcohols demonstrates the potential for fine-tuning reactivity. rsc.org Similarly, engineering catalysts for selective ester hydrogenation is an active area of research. figshare.com

Bimetallic Catalysis: Bimetallic catalysts may offer unique reactivity not achievable with monometallic systems. For example, a bimetallic Rh(II) complex has been shown to enable the addition of trifluoroacetic acid across an allene, a reaction that fails with monometallic catalysts. nsf.gov Such systems could unlock novel transformations for 2-Chloroethyl trifluoroacetate.

Fluorine Selectivity: The trifluoromethyl group imparts unique electronic properties. Research into enzymes that exhibit high selectivity for fluorinated substrates, such as fluoroacetyl-CoA thioesterase, could inspire the design of new catalysts that recognize and transform fluorinated molecules with high precision. nih.gov

Advanced Mechanistic Elucidation Utilizing Integrated Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic routes and discovering new reactivity. For a molecule like this compound, a combination of spectroscopic and computational methods is required to probe transient intermediates and transition states.

Spectroscopic Techniques:

NMR Spectroscopy: Variable-temperature NMR studies can be used to determine reaction kinetics, such as in the esterification of trifluoroacetic acid, providing data to establish reaction order and activation energies. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for studying trifluoroacetate-containing compounds. The strong absorbance of the trifluoroacetate group can be monitored to follow reaction progress. nih.gov The intense asymmetric carboxylate stretching mode, observed around 1672 cm⁻¹, is particularly informative. researchgate.net However, the strong signals from TFA can also interfere with the analysis of other molecules, necessitating specialized subtraction techniques. researchgate.net

Mass Spectrometry (MS): The mass spectrum of halogenated compounds is distinctive due to isotopic patterns. libretexts.org For chlorinated compounds like this compound, the presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio results in a characteristic M+2 peak, aiding in structure confirmation. jove.comlibretexts.org Fragmentation patterns, such as α-cleavage and the loss of the halogen atom, provide further structural information. jove.comyoutube.com

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are increasingly used to support proposed reaction mechanisms and explain experimental observations. For example, computational studies have been used to understand the differences in product distribution between TFA-catalyzed and BF₃-catalyzed reactions. rsc.org DFT can also elucidate why certain reactions are favored with specific catalysts, such as the lower energy barrier for C–O reductive elimination in bimetallic rhodium complexes compared to monometallic ones. nsf.gov

| Technique | Moiety | Observed Feature | Significance |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Trifluoroacetate (TFA) | Intense asymmetric carboxylate stretch at ~1672 cm⁻¹. researchgate.net Strong bands at ~1200 cm⁻¹ and ~1147 cm⁻¹. nih.gov | Allows for monitoring of reactions involving the trifluoroacetate group. Can be used for quantitative analysis. |

| Mass Spectrometry (MS) | Alkyl Chlorides | Presence of M and M+2 peaks in a ~3:1 ratio. jove.comlibretexts.org | Confirms the presence of a single chlorine atom in the molecule. |

| ¹H NMR Spectroscopy | Ethyl Trifluoroacetate | Distinct signals for α-hydrogens of the alcohol and ester moieties. acs.org | Enables kinetic studies of esterification by monitoring the change in peak areas over time. |

Expanding Applications in Advanced Materials Science and Biomedical Fields

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical inertness, and hydrophobicity—make fluorinated compounds highly valuable in materials science and medicine. This compound, as a bifunctional molecule, is a potential building block for creating advanced fluorinated materials.

Advanced Materials: Fluoropolymers like PTFE and PVDF are widely used for high-performance applications due to their chemical resistance and unique surface properties. researchgate.netmdpi.com this compound could potentially be used as a monomer or an additive to create new polymers with tailored properties, such as enhanced thermal stability or specific surface energies. The trifluoroacetate group could be incorporated to modify surface properties, while the chloroethyl group provides a handle for polymerization or cross-linking.

Biomedical Applications: Fluoropolymers are extensively used in medical devices, including catheters and microporous membranes, due to their biocompatibility and chemical inertness. boydbiomedical.com Fluorination is also a powerful strategy in drug design and the development of biomaterials. mdpi.comnih.gov The introduction of fluorine can enhance the stability and modify the properties of peptides and proteins. nih.gov this compound could serve as a reagent for introducing the trifluoroacetyl or chloroethyl groups onto biomolecules or for synthesizing novel fluorinated drug delivery vehicles and imaging agents. mdpi.comresearchgate.net

| Functional Group | Potential Application Area | Rationale |

|---|---|---|

| Trifluoroacetate (CF₃COO-) | Polymer Science | Can be incorporated into polymer backbones or side chains to create materials with low surface energy, high thermal stability, and chemical resistance. researchgate.netmdpi.com |

| Chloroethyl (-CH₂CH₂Cl) | Synthetic Chemistry | Acts as a reactive handle for nucleophilic substitution, allowing the molecule to be grafted onto other structures or used as an initiator for polymerization. |

| Combined Functionality | Biomedical Materials | Could be used to synthesize fluorinated materials for drug delivery, bioimaging, or medical device coatings where biocompatibility and specific surface interactions are required. boydbiomedical.commdpi.com |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying trace amounts of trifluoroacetate (TFA) ions in synthesized 2-chloroethyl trifluoroacetate?

- Methodology : Ion chromatography (IC) with conductivity detection is a robust method for quantifying TFA ions. A study demonstrated successful separation of TFA from acetate, formate, and chloride ions using optimized IC conditions (e.g., column type: IonPac AS11-HC, eluent: NaOH gradient). Retention time repeatability (RSD <0.5%) and detection limits (e.g., 0.1 ppm for TFA) ensure precision for pharmaceutical or environmental samples .

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coat) to avoid inhalation or skin contact.

- First-aid measures for accidental exposure include immediate rinsing with water (15+ minutes for skin/eyes) and medical consultation if inhaled .

- Store in airtight containers away from moisture and incompatible reagents (e.g., strong bases, oxidizers).

Q. What synthetic routes are effective for producing this compound?

- Synthesis Strategy :

- React trifluoroacetyl chloride with 2-chloroethanol under anhydrous conditions.

- Use catalysts like pyridine to neutralize HCl byproducts.

- Purify via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

- Monitor reaction progress using FTIR or NMR to confirm ester formation .

Advanced Research Questions

Q. How does this compound decompose under varying environmental conditions, and what intermediates are formed?

- Stability Studies :

- Hydrolysis studies in aqueous media (pH 2–12) reveal pH-dependent degradation. At neutral pH, hydrolysis to trifluoroacetic acid (TFA) and 2-chloroethanol occurs within 24 hours.

- Under UV light, photolytic decomposition generates chloroacetate radicals, detectable via electron paramagnetic resonance (EPR) spectroscopy .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Reactivity Analysis :

- The electron-withdrawing trifluoroacetate group enhances the electrophilicity of the adjacent chloroethyl moiety, accelerating SN2 reactions.

- Kinetic studies using NMR or GC-MS show reaction rates increase with polar aprotic solvents (e.g., DMF, acetone) and nucleophiles like amines or thiols.

- Computational modeling (DFT) supports the role of transition-state stabilization in regioselectivity .

Q. How can researchers monitor long-term environmental accumulation of TFA derived from this compound degradation?

- Environmental Monitoring :

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., ¹³C-TFA) for high sensitivity (LOD: 0.01 ng/L).

- Longitudinal studies in surface waters (e.g., Northern California) show TFA concentrations rising from <10 ng/L (1990s) to >200 ng/L (2020s) due to anthropogenic sources .

Q. What strategies mitigate interference from matrix effects when analyzing this compound in biological samples?

- Sample Preparation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |